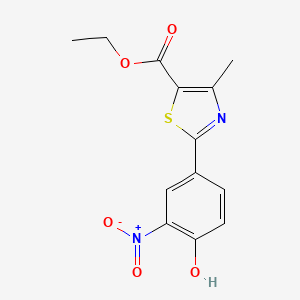

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is a chemical compound that likely shares structural and functional characteristics with other synthesized thiazole derivatives. Thiazoles are a crucial class of heterocyclic compounds with significant importance in pharmaceutical and agricultural industries due to their wide range of biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nitration. For example, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a closely related compound, was achieved through a one-pot procedure starting from 4-hydroxy-benzonitrile, leading to a key intermediate for further synthesis (Shaojie, 2010).

Molecular Structure Analysis

Molecular structure and characterization of thiazole derivatives are commonly performed using techniques such as single-crystal X-ray diffraction, NMR, and MS. The crystal structure analysis of similar compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insight into the arrangement of molecules and the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclocondensation and functional group transformations, to yield compounds with desired properties. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrates the versatility of thiazole compounds in organic synthesis (Desai et al., 2019).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. The structure-activity relationships were established through 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial effects (Desai, Bhatt, & Joshi, 2019).

Synthetic Pathways and Intermediate Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a key intermediate for the production of febuxostat, a notable anti-gout medication. This synthesis involves optimizing the synthetic method and confirming the structure of the intermediate using various spectroscopic techniques (Shaojie, 2010).

Fluorescent Probing for Biothiols

The compound has been utilized in the design of ratiometric fluorescent probes for the selective detection of cysteine and homocysteine, offering potential applications in analytical chemistry and diagnostics. The probe's selectivity and sensitivity in aqueous media highlight its suitability for biological and chemical sensing applications (Na et al., 2016).

Direcciones Futuras

A novel process for the preparation of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate has been disclosed . This process involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with metal nitrate in the presence of acid chloride and N,N-Dimethylformamide (DMF). This represents a potential future direction for the synthesis of this compound .

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTGODUOAVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)